

# Toxicological Profile of Cyclopyrimorate and its Metabolites: An In-depth Technical Guide

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## Compound of Interest

Compound Name: Cyclopyrimorate

Cat. No.: B1669518

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## Executive Summary

**Cyclopyrimorate** is a novel pyridazine herbicide that functions by inhibiting homogentisate solanesyltransferase (HST), a key enzyme in the plastoquinone biosynthesis pathway in plants. This technical guide provides a comprehensive overview of the toxicological profile of **Cyclopyrimorate** and its known metabolites based on available regulatory assessments and scientific literature. The information presented herein is intended to support research, safety assessment, and drug development activities. Toxicological data indicates that **Cyclopyrimorate** has low acute toxicity. The primary target organs identified in animal studies include the liver, thyroid, and kidneys in rats, and the cerebellum in dogs. While there is evidence of increased tumor incidence in long-term studies in rats and mice, the mechanism is considered non-genotoxic. **Cyclopyrimorate** is not found to be teratogenic or have significant reproductive toxicity. The Acceptable Daily Intake (ADI) has been established at 0.063 mg/kg body weight/day.

## Introduction

**Cyclopyrimorate**, with the chemical name 6-chloro-3-(2-cyclopropyl-6-methylphenoxy)pyridazin-4-yl morpholine-4-carboxylate, is a selective herbicide. Its mode of action involves the inhibition of homogentisate solanesyltransferase (HST), which is a novel target for commercial herbicides[1][2][3][4]. In plants, **Cyclopyrimorate** is metabolized to des-morpholinocarbonyl **cyclopyrimorate** (DMC), which is a more potent inhibitor of HST[1]. For

risk assessment purposes, the residue definition for **Cyclopyrimorate** in agricultural and fishery products is the parent compound only. In livestock products, the residue definition includes **Cyclopyrimorate** and its metabolite F.

## Toxicological Profile of Cyclopyrimorate

The toxicological profile of **Cyclopyrimorate** has been evaluated in a series of studies including acute, subacute, chronic, carcinogenicity, reproductive, and developmental toxicity, as well as genotoxicity studies.

### Acute Toxicity

**Cyclopyrimorate** exhibits low acute oral toxicity in rats.

Parameter	Value	Species	Source
Oral LD <sub>50</sub>	> 5000 mg/kg bw	Rat	

### Subacute and Chronic Toxicity

Repeated dose toxicity studies have been conducted in rats, mice, and dogs. The major adverse effects observed are summarized below.

Species	Study Duration	Key Observations	Source
Rat	Subacute & Chronic	Suppressed body weight, hepatocellular hypertrophy, follicular cell hypertrophy, chronic progressive nephropathy.	
Dog	Chronic	White matter vacuolation in the cerebellum.	

### Carcinogenicity

Long-term carcinogenicity studies were conducted in rats and mice.

Species	Study Duration	Key Findings	Source
Rat (male)	2 years	Increased incidences of hepatocellular adenomas, and combined follicular cell adenomas and carcinomas.	
Mouse (male)	18 months	Increased incidence of hepatocellular adenoma.	

The mechanism of tumor induction is considered to be non-genotoxic, allowing for the establishment of a threshold dose.

## Genotoxicity

**Cyclopyrimorate** has been evaluated in a battery of genotoxicity tests and was found to have no genotoxic potential relevant to human health.

## Reproductive and Developmental Toxicity

Study Type	Species	Key Findings	Source
Two-Generation Reproductive Toxicity	Rat	No reproductive toxicity relevant to human health was observed.	
Developmental Toxicity	Rat, Rabbit	No teratogenicity relevant to human health was observed.	

## Acceptable Daily Intake (ADI) and No-Observed-Adverse-Effect-Level (NOAEL)

The toxicological reference values for **Cyclopyrimorate** are based on the findings from the comprehensive set of studies.

Parameter	Value	Basis	Source
NOAEL	6.37 mg/kg bw/day	Two-year carcinogenicity study in rats. This was the lowest NOAEL obtained in all tests.	
ADI	0.063 mg/kg bw/day	Based on the NOAEL of 6.37 mg/kg bw/day with a safety factor of 100.	

An acute reference dose (ARfD) was judged to be unnecessary as no adverse effects are expected from a single oral administration of **Cyclopyrimorate**.

## Toxicology of Metabolites

### Des-morpholinocarbonyl cyclopyrimorate (DMC)

DMC is a metabolite of **Cyclopyrimorate** detected in plants. In vitro assays have shown that DMC is a more potent inhibitor of *A. thaliana* HST than the parent compound, **Cyclopyrimorate**. This suggests that **Cyclopyrimorate** may act as a pro-herbicide that is converted to the more active DMC in plants. The toxicological profile of DMC in mammals is not detailed in the available reports.

### Metabolite F

For the purpose of dietary risk assessment in livestock products, "metabolite F" is considered a relevant substance in the residue definition along with the parent **Cyclopyrimorate**. However, specific toxicological data for metabolite F are not available in the public domain.

## Experimental Protocols

Detailed experimental protocols for the toxicological assessment of **Cyclopyrimorate** are not publicly available. The following are representative methodologies based on standard OECD guidelines, which are likely to have been followed for the registration of **Cyclopyrimorate**.

## Two-Year Carcinogenicity Study in Rats (based on OECD 451)

- **Test System:** Wistar or Sprague-Dawley rats, approximately 6-8 weeks old at the start of the study.
- **Group Size:** 50 males and 50 females per dose group.
- **Dose Groups:** At least three dose levels and a concurrent control group. Doses are selected based on a 90-day range-finding study. The highest dose should induce minimal toxicity without significantly altering the lifespan.
- **Administration:** The test substance is administered in the diet, drinking water, or by gavage daily for 24 months.
- **Observations:** Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly for the first 13 weeks and monthly thereafter. Detailed hematology and clinical chemistry are performed at 6, 12, 18, and 24 months.
- **Pathology:** All animals, including those that die or are euthanized, undergo a full necropsy. Organ weights are recorded. A comprehensive histopathological examination of all organs and tissues is performed.

## Two-Generation Reproductive Toxicity Study in Rats (based on OECD 416)

- **Test System:** Wistar or Sprague-Dawley rats.
- **Parental Generation (P):** Young adult rats (F0) are administered the test substance for a pre-mating period of at least 10 weeks. They are then mated to produce the F1 generation. Dosing continues through gestation and lactation.

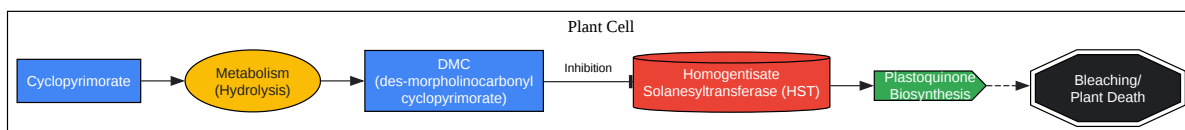
- First Filial Generation (F1): F1 offspring are selected at weaning and administered the test substance. At maturity, they are mated to produce the F2 generation.
- Dose Groups: At least three dose levels and a concurrent control group.
- Endpoints: Reproductive performance (e.g., fertility, gestation length, litter size), offspring viability, growth, and development are assessed. Macroscopic and microscopic examination of reproductive organs is conducted on P and F1 adults.

## Prenatal Developmental Toxicity Study in Rats and Rabbits (based on OECD 414)

- Test System: Pregnant female Wistar or Sprague-Dawley rats and New Zealand White rabbits.
- Dosing Period: The test substance is administered daily during the period of major organogenesis.
- Dose Groups: At least three dose levels and a concurrent control group. The highest dose should induce some maternal toxicity but not mortality.
- Observations: Maternal clinical signs, body weight, and food consumption are monitored.
- Fetal Examination: Near term, females are euthanized, and the uterine contents are examined. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.

## Signaling Pathways and Experimental Workflows Mechanism of Action and Metabolic Pathway in Plants

The primary mode of action of **Cyclopyrimorate** is the inhibition of the plastoquinone biosynthesis pathway, which is essential for carotenoid biosynthesis and photosynthesis in plants. **Cyclopyrimorate** is a pro-herbicide that is metabolized in plants to des-morpholinocarbonyl **cyclopyrimorate** (DMC), a more potent inhibitor of the enzyme homogentisate solanesyltransferase (HST).

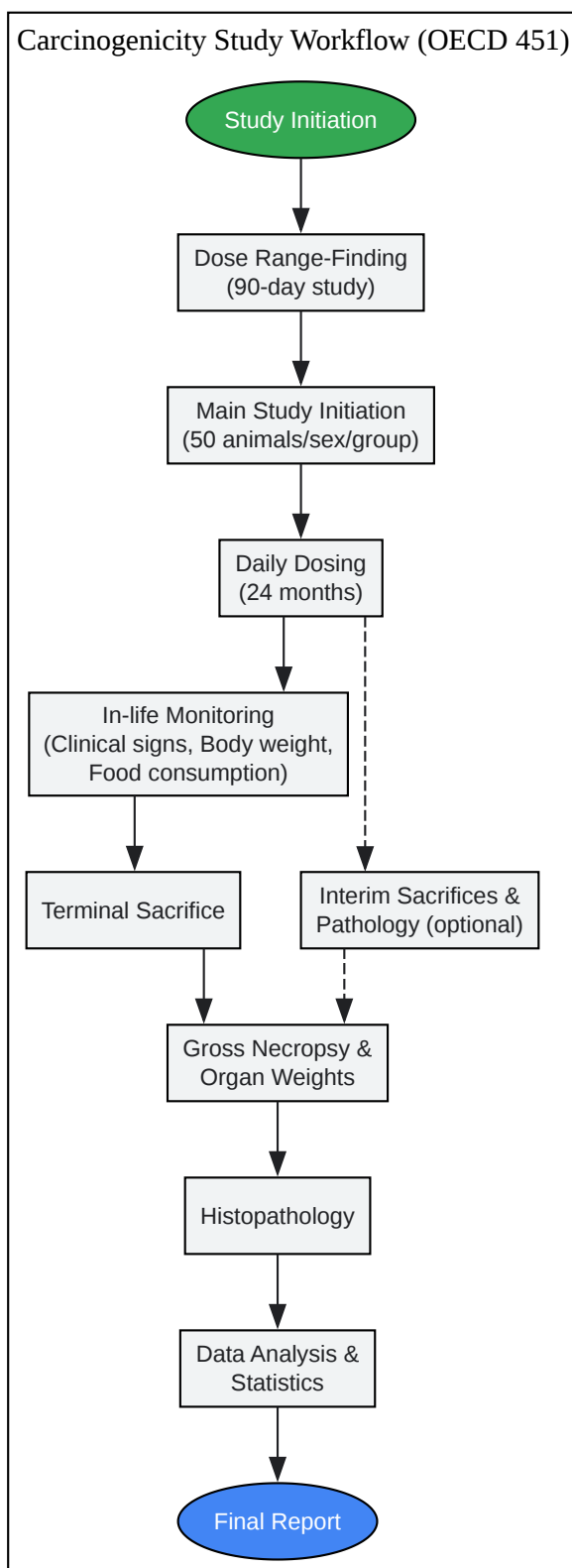


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Caption: Metabolic activation of **Cyclopyrimorate** to DMC and inhibition of HST in plants.

## General Workflow of a Two-Year Carcinogenicity Bioassay

The following diagram illustrates a typical workflow for a two-year carcinogenicity study, as would have been conducted for **Cyclopyrimorate**.



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Caption: A generalized workflow for a two-year rodent carcinogenicity study.

## Conclusion

**Cyclopyrimorate** demonstrates a low acute toxicity profile. The primary toxicological concerns with repeated exposure are effects on the liver, thyroid, and kidneys in rodents, and the central nervous system in dogs. While long-term studies have shown an increased incidence of certain tumors in rats and mice, the weight of evidence suggests a non-genotoxic mode of action. No significant reproductive or developmental toxicities have been identified. The established ADI of 0.063 mg/kg bw/day is considered protective of human health. The plant metabolite, DMC, is a more potent inhibitor of the target enzyme, HST, than the parent compound. Further information on the toxicological profile of the mammalian metabolite F would be beneficial for a more complete risk assessment. The experimental protocols described herein are based on international guidelines and represent the likely methodologies used for the safety assessment of **Cyclopyrimorate**.

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